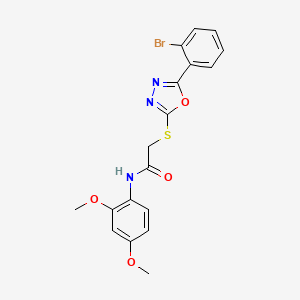

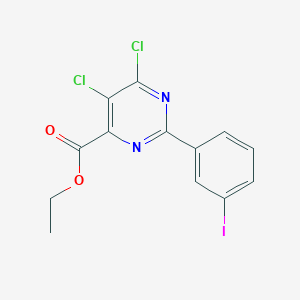

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, along with the bromophenyl and dimethoxyphenyl groups, imparts unique chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid umfasst in der Regel mehrere Schritte:

Bildung des 1,3,4-Oxadiazolrings: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Hydrazids mit einem Carbonsäurederivat, um den 1,3,4-Oxadiazolring zu bilden. Diese Reaktion wird in der Regel unter Rückflussbedingungen in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid durchgeführt.

Thioetherbildung: Das Oxadiazolderivat wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung zu bilden. Dieser Schritt wird typischerweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt.

Acetamidbildung: Schließlich wird die Acetamidgruppe durch Umsetzen des Thioetherderivats mit einem geeigneten Acylierungsmittel wie Essigsäureanhydrid oder Acetylchlorid unter basischen Bedingungen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was möglicherweise den Oxadiazolring in eine reduziertere Form umwandelt.

Substitution: Das Bromatom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure und Wasser.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Tetrahydrofuran und Ethanol.

Substitution: Amine, Thiole, Alkoxide, Dimethylformamid und Hitze.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Oxadiazolderivate.

Substitution: Amino-, Thio- oder Alkoxy-substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

2-((5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird aufgrund des Vorhandenseins des Oxadiazolrings, der für seine biologische Aktivität bekannt ist, auf ihr Potenzial als antimikrobielles, krebshemmendes und entzündungshemmendes Mittel untersucht.

Materialwissenschaft: Die Verbindung kann aufgrund ihrer einzigartigen elektronischen Eigenschaften bei der Entwicklung von organischen Halbleitern, Leuchtdioden und Photovoltaikzellen eingesetzt werden.

Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle und ermöglicht so die Entwicklung neuer Synthesemethoden und Reaktionsmechanismen.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder DNA interagieren und so die Hemmung oder Aktivierung spezifischer biologischer Prozesse bewirken.

Beteiligte Signalwege: Sie kann Signalwege wie Apoptose, Zellproliferation und Entzündung modulieren und so zu ihren therapeutischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid: Fehlt das Bromatom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

2-((5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid: Enthält ein Chloratom anstelle von Brom, was zu Variationen in den chemischen und physikalischen Eigenschaften führt.

2-((5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid: Das Vorhandensein einer Methylgruppe anstelle von Brom beeinflusst die sterischen und elektronischen Eigenschaften der Verbindung.

Einzigartigkeit

Das Vorhandensein des Bromatoms in 2-((5-(2-Bromphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamid verleiht im Vergleich zu seinen Analoga eine einzigartige Reaktivität und biologische Aktivität. Das Bromatom kann an der Halogenbindung teilnehmen und so die Wechselwirkung der Verbindung mit biologischen Zielstrukturen und ihre Gesamtstabilität beeinflussen.

Eigenschaften

Molekularformel |

C18H16BrN3O4S |

|---|---|

Molekulargewicht |

450.3 g/mol |

IUPAC-Name |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H16BrN3O4S/c1-24-11-7-8-14(15(9-11)25-2)20-16(23)10-27-18-22-21-17(26-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |

InChI-Schlüssel |

TZOLPDMBMUJTLI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)

![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)